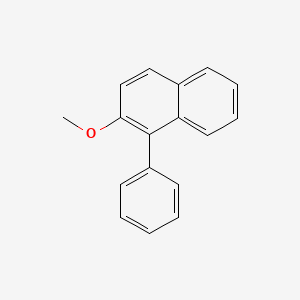

2-Methoxy-1-phenylnaphthalene

説明

BenchChem offers high-quality 2-Methoxy-1-phenylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-phenylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

75907-52-7 |

|---|---|

分子式 |

C17H14O |

分子量 |

234.29 g/mol |

IUPAC名 |

2-methoxy-1-phenylnaphthalene |

InChI |

InChI=1S/C17H14O/c1-18-16-12-11-13-7-5-6-10-15(13)17(16)14-8-3-2-4-9-14/h2-12H,1H3 |

InChIキー |

TZGKWDUHXIFYHI-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

2-Methoxy-1-phenylnaphthalene CAS 75907-52-7 properties

CAS Registry Number: 75907-52-7 Chemical Formula: C₁₇H₁₄O Molecular Weight: 234.29 g/mol [1][2]

Executive Summary & Structural Architecture

2-Methoxy-1-phenylnaphthalene is a sterically congested biaryl ether serving as a critical intermediate in the synthesis of axially chiral ligands and biologically active pharmacophores.[1] Unlike its isomer 2-phenylnaphthalene, which is planar and highly conjugated, the 1-phenyl substitution pattern introduces significant steric strain between the peri-hydrogen (H8) of the naphthalene ring and the ortho-hydrogens of the phenyl ring.[1]

This steric clash forces the phenyl ring to rotate out of the naphthalene plane, creating a twisted biaryl axis. While not configurationally stable at room temperature without further substitution, this molecule represents a "pro-atropisomeric" scaffold. It is the methylated precursor to 1-phenyl-2-naphthol , a scaffold structurally homologous to BINOL and essential for designing Monodentate Optically Active Phosphine (MOP) ligands used in asymmetric catalysis.[1]

Structural Dynamics & Steric Parameters[1]

-

Torsion Angle: The dihedral angle between the naphthalene and phenyl planes is typically ~60–90° to minimize repulsion between the C8-H and the phenyl ring.

-

Electronic Effect: The methoxy group at C2 acts as an electron-donating group (EDG) via resonance, increasing electron density primarily at the C1, C3, C6, and C8 positions, though the C1 position is sterically blocked.

-

Lipophilicity: High logP (predicted ~4.8), indicating poor aqueous solubility and high membrane permeability potential in biological assays.

High-Fidelity Synthesis Protocol

Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Rationale: Traditional electrophilic aromatic substitution fails to selectively install a phenyl group at the C1 position of 2-methoxynaphthalene due to electronic directing effects favoring C1 but competing with polysubstitution and regioselectivity issues.[1] A transition-metal-catalyzed approach guarantees regiospecificity.[1]

Reaction Scheme (DOT Visualization)

Step-by-Step Experimental Procedure

This protocol is designed for a 10 mmol scale reaction, ensuring reproducibility and high yield (>85%).

-

Reagent Preparation:

-

Substrate: 2.37 g (10 mmol) of 1-bromo-2-methoxynaphthalene.

-

Coupling Partner: 1.46 g (12 mmol) of Phenylboronic acid (1.2 equiv).

-

Catalyst: 346 mg (0.3 mmol) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Note: Handle in a glovebox or under rapid Argon flow.

-

Base: 10 mL of 2M aqueous Na₂CO₃ (degassed).

-

Solvent: 40 mL of 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).

-

-

Execution (Inert Atmosphere Required):

-

Charge a flame-dried Schlenk flask with the bromide, boronic acid, and Pd catalyst.

-

Evacuate and backfill with Argon (3 cycles).

-

Add the degassed solvent and aqueous base via syringe.

-

Heat the mixture to reflux (approx. 85–90 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, yielding a fluorescent spot (Rf ~0.5).

-

-

Work-up & Purification:

-

Cool to room temperature.[4] Dilute with diethyl ether (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purification: Recrystallize from hot Ethanol or perform Flash Column Chromatography (SiO₂, 100% Hexanes → 95:5 Hexanes/EtOAc).

-

-

Validation Criteria:

Physicochemical Properties & Characterization

The following data summarizes the core physical attributes necessary for identification and handling.

| Property | Value | Notes |

| Physical State | Solid (Crystalline) | Often needles or plates from ethanol.[1] |

| Melting Point | 50–51 °C | Sharp melting point indicates high purity. |

| Boiling Point | ~341 °C (Predicted) | High thermal stability. |

| Solubility | Soluble: DCM, Toluene, THFInsoluble: Water | Lipophilic nature requires organic solvents. |

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, -OCH₃)δ 7.3–8.0 (m, Aromatic) | The methoxy singlet is diagnostic. It may be slightly shielded compared to 2-methoxynaphthalene due to the orthogonal phenyl ring current. |

| Stability | Stable | Resistant to oxidation under ambient conditions. |

Spectroscopic Logic

In the ¹H NMR spectrum , the key feature is the methoxy group. In unsubstituted 2-methoxynaphthalene, the -OCH₃ signal appears around δ 3.95 ppm.[1] In 2-methoxy-1-phenylnaphthalene , the phenyl ring at C1 is twisted perpendicular to the naphthalene system.[1] This places the methoxy group in the shielding cone of the phenyl ring, typically causing an upfield shift (to approx. δ 3.75–3.85 ppm).[6] This shift is a definitive confirmation of the C1-substitution.

Applications in Drug Development & Catalysis

Precursor for Axially Chiral Ligands

This compound is the O-methylated derivative of 1-phenyl-2-naphthol .[1] Demethylation (using BBr₃ or Pyridine·HCl) yields the free naphthol, which can be resolved into atropisomers. These chiral naphthols are scaffolds for:

-

NOBIN analogues: Chiral amino-naphthols used in asymmetric addition reactions.[1]

-

Phosphoramidite Ligands: Used in enantioselective hydrogenation and conjugate additions.

Pharmacophore Modeling

The 1-phenylnaphthalene scaffold mimics the hydrophobic core of several bioactive molecules.

-

Estrogen Receptor Modulators (SERMs): The steric bulk and lipophilicity mimic the steroidal core, allowing interaction with nuclear receptors.

-

Antimicrobial Agents: Naphthalene derivatives often exhibit disruption of microbial cell membranes due to their planar, lipophilic character.

Metabolic Stability

The methoxy group at C2 blocks metabolic oxidation at this position. However, the electron-rich naphthalene ring is susceptible to CYP450-mediated epoxidation at the C3-C4 or C5-C8 positions.[1] In drug design, this scaffold is often fluorinated to block these "soft spots" and improve metabolic half-life.

Mechanism of Action (Atropisomerism Potential)

References

-

ChemicalBook. (2024).[7] 2-Methoxy-1-phenylnaphthalene Properties and melting point.[1] Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). 1-Phenylnaphthalene and Naphthalene derivatives.[1][8][9] Retrieved from

-

GuideChem. (2024). Synthesis and Precursors of Methoxy-naphthalenes. Retrieved from

-

Royal Society of Chemistry. (2010). Discovery and structure-activity relationship of naphthalene derivatives. Journal of Medicinal Chemistry.[10] Retrieved from

- Org. Synth. (1995). General procedures for Suzuki Coupling of Aryl Halides. (Contextual grounding for protocol).

Sources

- 1. 4-chloro-1-phenyl-2-naphthol | CAS#:75907-53-8 | Chemsrc [chemsrc.com]

- 2. Supplier CAS No 75907-52-7 - BuyersGuideChem [buyersguidechem.com]

- 3. rsc.org [rsc.org]

- 4. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Methoxy-1-phenylnaphthalene CAS#: 75907-52-7 [m.chemicalbook.com]

- 6. 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum [chemicalbook.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. 1-Phenylnaphthalene | C16H12 | CID 11795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 252. 1-Phenylnaphthalenes. Part I. The synthesis of 2′ : 5-dimethoxy-1-phenyl-, 4′ : 7-dimethoxy-1-phenyl-, and 1-p-tolyl-7-methyl-naphthalene-2 : 3-dicarboxylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-1-phenylnaphthalene: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-1-phenylnaphthalene, a specialized aromatic compound with potential applications in medicinal chemistry and materials science. This document delves into its fundamental molecular and physical properties, outlines a robust synthetic pathway, provides an analysis of its expected spectroscopic characteristics, and explores its potential as a scaffold in drug discovery.

Core Molecular Attributes of 2-Methoxy-1-phenylnaphthalene

2-Methoxy-1-phenylnaphthalene is a polycyclic aromatic hydrocarbon derivative characterized by a naphthalene core substituted with a methoxy group at the C2 position and a phenyl group at the C1 position. This substitution pattern imparts specific steric and electronic properties that are of interest in the design of novel bioactive molecules.

Key Physicochemical Data

The fundamental properties of 2-Methoxy-1-phenylnaphthalene are summarized in the table below. These values are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄O | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| CAS Number | 75907-52-7 | [1] |

| Predicted Melting Point | 50-51 °C | [1] |

| Predicted Boiling Point | 341.4 ± 11.0 °C | [1] |

| Predicted Density | 1.100 ± 0.06 g/cm³ | [1] |

Strategic Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of 2-Methoxy-1-phenylnaphthalene can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in the pharmaceutical industry for its high yields and tolerance of a broad range of functional groups.[2] The proposed synthetic route involves the coupling of a halogenated 2-methoxynaphthalene derivative with phenylboronic acid.

Caption: Proposed synthesis of 2-Methoxy-1-phenylnaphthalene via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 2-Methoxy-1-phenylnaphthalene

This protocol outlines a detailed procedure for the synthesis of 2-Methoxy-1-phenylnaphthalene.

Materials:

-

1-Bromo-2-methoxynaphthalene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromo-2-methoxynaphthalene (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and deionized water.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with deionized water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Methoxy-1-phenylnaphthalene.

Spectroscopic Characterization

Due to the limited availability of experimental spectra for 2-Methoxy-1-phenylnaphthalene, this section provides predicted spectroscopic data based on the analysis of closely related compounds, including 2-methoxynaphthalene and various phenylnaphthalenes.[3][4][5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene and phenyl rings, as well as a characteristic singlet for the methoxy group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

| ~ 7.2 - 8.0 | Multiplet | 11H | Aromatic Protons (Naphthalene and Phenyl Rings) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 55-60 | -OCH₃ |

| ~ 110-140 | Aromatic Carbons |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 3000 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1600 - 1650 | Strong | Aromatic C=C Stretch |

| 1250 - 1300 | Strong | C-O Stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 234 | [M]⁺ (Molecular Ion) |

| 219 | [M - CH₃]⁺ |

| 203 | [M - OCH₃]⁺ |

| 189 | [M - CH₃ - CO]⁺ |

Potential Applications in Drug Discovery

The naphthalene scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] The introduction of methoxy and phenyl groups to the naphthalene core in 2-Methoxy-1-phenylnaphthalene suggests several avenues for its potential application in drug development.

Sources

- 1. Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. 2-PHENYLNAPHTHALENE(612-94-2) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Methoxynaphthalene(93-04-9) 1H NMR [m.chemicalbook.com]

- 6. 1-Phenylnaphthalene | C16H12 | CID 11795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Steric Hindrance in 1-Substituted 2-Methoxynaphthalenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and materials science, the naphthalene scaffold serves as a foundational structural motif. Its rigid, planar, and electron-rich nature makes it a privileged core for the design of a diverse array of functional molecules.[1] Among its many derivatives, 1-substituted 2-methoxynaphthalenes represent a particularly intriguing class of compounds. The interplay between the substituents at the C1 and C2 positions, especially the steric and electronic effects, profoundly influences the molecule's conformation, reactivity, and ultimately its biological activity. This guide provides a comprehensive exploration of steric hindrance in these molecules, offering insights into its origins, consequences, and methods of characterization.

The Genesis of Steric Hindrance in 1-Substituted 2-Methoxynaphthalenes

Steric hindrance in 1-substituted 2-methoxynaphthalenes arises primarily from the spatial proximity of the substituent at the C1 position and the methoxy group at the C2 position. This is further exacerbated by the interaction with the hydrogen atom at the C8 position, an interaction often referred to as a "peri-interaction."[2] The rigid geometry of the naphthalene ring system constrains these groups, forcing them into close contact and leading to van der Waals repulsion.[3]

Key Factors Influencing the Magnitude of Steric Hindrance:

-

Size of the C1 Substituent: As the van der Waals radius of the substituent at the C1 position increases, so does the steric strain. A bulky t-butyl group, for instance, will exert a significantly greater steric effect than a smaller methyl group.

-

Conformation of the Methoxy Group: The methoxy group is not static and can rotate about the C2-O bond. However, certain conformations will be energetically disfavored due to clashes with the C1 substituent. This restricted rotation can have significant implications for the molecule's overall shape and reactivity.

-

The Buttressing Effect: Substituents at adjacent positions can influence the steric environment.[4] For example, a substituent at the C3 position can further constrain the methoxy group, amplifying the steric clash with the C1 substituent. This is known as the buttressing effect.[5][6][7]

Consequences of Steric Hindrance

The steric strain inherent in 1-substituted 2-methoxynaphthalenes has a number of important consequences that impact their chemical and physical properties.

Impact on Molecular Conformation and Atropisomerism

To alleviate steric strain, the naphthalene ring can distort from planarity.[8] This can involve out-of-plane bending or twisting of the substituents. In cases of severe steric hindrance, the rotation around the C1-naphthalene bond may be sufficiently restricted to give rise to atropisomers – stereoisomers that are stable and separable at room temperature due to hindered rotation.[9] The conformational stability of such atropisomers is a direct consequence of the significant energy barrier to isomerization imposed by the steric interactions.[9]

Influence on Chemical Reactivity

Steric hindrance plays a crucial role in directing the regioselectivity of chemical reactions. For instance, in electrophilic aromatic substitution reactions, the electronically activated C2 position is often sterically shielded by the adjacent C1 substituent and the C8-hydrogen.[10] This can lead to preferential substitution at the less hindered C4 (para) position.[10]

Strategies to Overcome Steric Hindrance in Synthesis:

-

Use of Bulky Reagents: Employing a bulkier electrophile can further disfavor attack at the sterically crowded C2 position, thereby increasing the yield of the C4-substituted product.[10]

-

Catalyst Selection: Shape-selective catalysts, such as zeolites, can be utilized to favor the formation of the less sterically demanding isomer.[10]

-

Solvent Effects: The choice of solvent can influence the transition state energies and thus the product distribution.[10]

Effects on Spectroscopic Properties

Steric hindrance can be readily observed and quantified using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton at the C8 position is often significantly deshielded (shifted downfield) in the ¹H NMR spectrum due to its close proximity to the C1 substituent.[10] The magnitude of this shift can be correlated with the degree of steric compression. Furthermore, through-space nuclear Overhauser effects (NOEs) can provide direct evidence of the spatial proximity of the C1 substituent, the methoxy group, and the C8-hydrogen.

-

UV-Visible Spectroscopy: Steric hindrance can cause a twisting of the C1 substituent out of the plane of the naphthalene ring, leading to a decrease in conjugation.[2] This can result in a hypsochromic shift (blue shift) of the absorption bands in the UV-Vis spectrum.[11]

Experimental and Computational Characterization

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of steric hindrance in 1-substituted 2-methoxynaphthalenes.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and detailed information about the three-dimensional structure of these molecules in the solid state.[12][13] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing direct evidence of steric-induced distortions. For example, the crystal structure of 2-methoxynaphthalene-1-carbaldehyde reveals that the aldehyde and methoxy groups are slightly twisted away from the naphthalene ring system to relieve steric strain.[14]

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount for successful X-ray analysis. A common method is slow evaporation of a saturated solution of the compound.[14]

-

Dissolve the 1-substituted 2-methoxynaphthalene derivative in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to near saturation.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

-

Monitor for the formation of well-defined single crystals.

-

-

Crystal Mounting and Data Collection:

-

Carefully select a suitable crystal under a microscope and mount it on a goniometer head.

-

Place the mounted crystal on the diffractometer and cool it under a stream of nitrogen gas to minimize thermal vibrations.

-

Collect diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the atomic positions and displacement parameters against the experimental data to obtain the final, accurate molecular structure.[14]

-

Computational Modeling

In silico methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the conformational landscape and quantifying the energetic consequences of steric hindrance.[1] These methods can be used to:

-

Calculate Rotational Barriers: Determine the energy barrier for rotation around the C1-naphthalene bond, providing insight into the potential for atropisomerism.

-

Predict Molecular Geometries: Optimize the molecular geometry to find the lowest energy conformation and predict structural parameters that can be compared with experimental data from X-ray crystallography.

-

Simulate NMR Spectra: Predict NMR chemical shifts, which can aid in the interpretation of experimental spectra and the assignment of stereochemistry.[15]

Workflow for Computational Analysis

Caption: A typical workflow for the computational analysis of steric hindrance.

Case Study: Electrophilic Bromination of 1-Bromo-2-methoxynaphthalene

To illustrate the practical implications of steric hindrance, consider the electrophilic bromination of 1-bromo-2-methoxynaphthalene. The methoxy group is a strong activating and ortho-, para-directing group. Therefore, substitution is expected at the C3 (ortho) and C4 (para) positions. However, the bulky bromine atom at C1, in conjunction with the C8-hydrogen, sterically hinders the approach of the electrophile to the C3 position. Consequently, the major product of the reaction is 4-bromo-1-bromo-2-methoxynaphthalene.

Table 1: Predicted vs. Experimental Product Ratios for the Bromination of 1-Bromo-2-methoxynaphthalene

| Product | Predicted Ratio (Electronic Effects Only) | Experimental Ratio (Steric Effects Considered) |

| 3-Bromo Isomer | Major | Minor |

| 4-Bromo Isomer | Minor | Major |

Conclusion

Steric hindrance is a critical, multifaceted phenomenon in 1-substituted 2-methoxynaphthalenes that profoundly influences their structure, reactivity, and properties. A thorough understanding of the principles governing these steric interactions is indispensable for the rational design of novel pharmaceuticals and functional materials based on this versatile scaffold. By leveraging a combination of synthetic strategies, advanced spectroscopic techniques, and computational modeling, researchers can effectively navigate the challenges and exploit the opportunities presented by steric hindrance in this important class of molecules.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvation and steric hindrance in methyl-substituted benzoic acids. RSC Publishing.[16]

-

Molecules. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. PMC.[8]

-

UC Research Repository. (n.d.). Steric effects on reactivity in some naphthalene derivatives.[17]

-

Acta Crystallographica Section E: Structure Reports Online. (2009). 2-Methoxynaphthalene-1-carbaldehyde. PMC.[14]

-

Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes.[18]

-

ResearchGate. (n.d.). The peri-interaction in 1-substituted naphthalenes.[2]

-

The Journal of Organic Chemistry. (2022). Organometallic Synthesis of 2,3,6,7-Tetrasubstituted 1,8-Bis(dimethylamino)naphthalenes for Investigation of the Double Buttressing Effect in Proton Sponges. ACS Publications.[5]

-

BenchChem. (n.d.). An In-depth Technical Guide on the Synthesis of 2-Methoxynaphthalene from 2-Naphthol.[19]

-

Journal of the American Chemical Society. (2025). Identification of π-Stacking Motifs in Naphthalene Diimides via Solid-State NMR.[20]

-

ResearchGate. (2025). Ab initio study of atropisomers of some derivatives of 1,8-disubstituted biphenylenes and naphthalenes.[9]

-

PubMed. (n.d.). Organometallic synthesis, molecular structure, and coloration of 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes. How significant is the influence of "buttressing effect" on their basicity?.[6]

-

RSC Publishing. (2005). Synthesis, structure and dynamics of methoxynaphthalene-substituted phospha-ruthenocenes and -ferrocenes.[21]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.[22]

-

Journal of the American Chemical Society. (n.d.). Steric Hindrance and Short Wave Length Bands in the Ultraviolet Spectra of Some Naphthalene and Diphenyl Derivatives.[11]

-

ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.[23]

-

The Journal of Organic Chemistry. (n.d.). Synthesis of a Sterically Crowded Atropisomeric 1,8-Diacridylnaphthalene for Dual-Mode Enantioselective Fluorosensing. ACS Publications.[24]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I.[25]

-

ChemicalBook. (n.d.). 2-Methoxynaphthalene synthesis.[26]

-

Quora. (2017). What does the “buttressing effect” in terms of chemistry mean?.[4]

-

YouTube. (2023). Conformational analysis of substituted cyclohexane.[27]

-

Kilian Lab. (n.d.). More Detail on Peri-Substitution Research.[28]

-

PubMed. (2020). Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes.[29]

-

PMC. (n.d.). X-Ray Crystallography of Chemical Compounds. NIH.[12]

-

YouTube. (2022). 2-Methoxynaphthalene from 2-Naphthol.[30]

-

The Journal of Organic Chemistry. (n.d.). Organometallic Synthesis, Molecular Structure, and Coloration of 2,7-Disubstituted 1,8-Bis(dimethylamino)naphthalenes. How Significant Is the Influence of “Buttressing Effect” on Their Basicity?. ACS Publications.[7]

-

ChemRxiv. (n.d.). How much aromatic naphthalene and graphene are?.[31]

-

MDPI. (n.d.). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing.[32]

-

YouTube. (2024). Synthesis of para-Deuterated 1-Methoxynaphthalene.[33]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.[13]

-

ResearchGate. (n.d.). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins.[34]

-

ResearchGate. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives.[1]

-

Wikipedia. (n.d.). Peri-naphthalenes.[3]

-

ResearchGate. (n.d.). Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and....[15]

-

RSC Publishing. (2022). Overcoming peri- and ortho-selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy.[35]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Peri-naphthalenes - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organometallic synthesis, molecular structure, and coloration of 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes. How significant is the influence of "buttressing effect" on their basicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 14. 2-Methoxynaphthalene-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis, structure and dynamics of methoxynaphthalene-substituted phospha-ruthenocenes and -ferrocenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. spcmc.ac.in [spcmc.ac.in]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 26. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 27. m.youtube.com [m.youtube.com]

- 28. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]

- 29. Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. m.youtube.com [m.youtube.com]

- 31. chemrxiv.org [chemrxiv.org]

- 32. mdpi.com [mdpi.com]

- 33. m.youtube.com [m.youtube.com]

- 34. NMR studies of inclusion complexes: naphthalene and natural cyclodextrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 35. Overcoming peri - and ortho -selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05899A [pubs.rsc.org]

An In-Depth Technical Guide to the Rotational Barrier of 2-Methoxy-1-phenylnaphthalene

Introduction

The phenomenon of atropisomerism, arising from hindered rotation around a single bond, presents a fascinating area of study with profound implications for drug discovery and materials science.[1] Molecules that can be isolated as stable, non-interconverting rotational isomers, or atropisomers, offer a unique three-dimensional architecture that can be exploited to achieve high selectivity in biological interactions or to create novel materials with tailored properties. 2-Methoxy-1-phenylnaphthalene serves as an excellent model system for investigating the fundamental principles of hindered rotation in biaryl systems. The interplay of steric and electronic effects in this molecule dictates the energy barrier to rotation around the C-C single bond connecting the phenyl and naphthalene rings.

This technical guide provides a comprehensive exploration of the rotational barrier of 2-methoxy-1-phenylnaphthalene, designed for researchers, scientists, and drug development professionals. We will delve into both the experimental determination of this barrier using dynamic nuclear magnetic resonance (DNMR) spectroscopy and its computational analysis through density functional theory (DFT). This dual approach provides a powerful synergy, where experimental data validates computational models, and theoretical calculations offer a deeper understanding of the underlying molecular dynamics.

Molecular Structure and Conformational Isomerism

The core structure of 2-methoxy-1-phenylnaphthalene features a phenyl group attached to the C1 position of a naphthalene ring, with a methoxy group at the adjacent C2 position. The key to its conformational isomerism lies in the rotation around the C1-C(phenyl) single bond. The dihedral angle, defined by the planes of the phenyl and naphthalene rings, governs the spatial arrangement of the molecule.

Due to steric hindrance between the ortho-hydrogens of the phenyl group and the methoxy group and the perihydrogen on the naphthalene ring, free rotation is significantly restricted. This restriction gives rise to two potential atropisomeric enantiomers, which are non-superimposable mirror images of each other. The stability of these atropisomers is directly related to the magnitude of the rotational energy barrier.

The primary factors influencing this barrier are:

-

Steric Hindrance: The van der Waals repulsion between the bulky phenyl and methoxy groups, as well as the interaction with the hydrogen atom at the C8 position of the naphthalene ring, are the dominant contributors to the rotational barrier.

-

Electronic Effects: The methoxy group, being an electron-donating group, can influence the electron density of the naphthalene ring system. While generally less significant than steric effects in highly congested systems, electronic interactions can subtly modify the potential energy surface of rotation.[2][3]

Experimental Determination of the Rotational Barrier using Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the kinetics of intramolecular processes, such as bond rotations, that occur on the NMR timescale.[4] By monitoring the changes in the NMR spectrum as a function of temperature, we can extract the rate constants for the rotational process and subsequently calculate the free energy of activation (ΔG‡), which represents the rotational barrier.

Theoretical Background

At low temperatures, the rotation around the C-C bond is slow on the NMR timescale. Consequently, magnetically inequivalent protons in the two atropisomers will give rise to distinct signals in the NMR spectrum. As the temperature is increased, the rate of rotation increases. When the rate of interconversion between the atropisomers becomes comparable to the frequency difference between the signals of the inequivalent protons, the signals broaden. Upon further heating, the rate of rotation becomes very fast, and the individual signals coalesce into a single, time-averaged signal. The temperature at which this coalescence occurs (Tc) is directly related to the rate of rotation and can be used to calculate the rotational barrier.

Experimental Protocol

A plausible synthetic route to 2-methoxy-1-phenylnaphthalene would involve a Suzuki or Negishi cross-coupling reaction between a 1-halonaphthalene derivative and a phenylboronic acid or organozinc reagent, respectively.

Step-by-Step DNMR Experimental Workflow:

-

Synthesis of 2-Methoxy-1-phenylnaphthalene: A detailed synthetic procedure would be required, followed by purification and characterization (e.g., ¹H NMR, ¹³C NMR, mass spectrometry) to ensure sample purity.

-

Sample Preparation: A solution of the purified 2-methoxy-1-phenylnaphthalene is prepared in a suitable deuterated solvent (e.g., toluene-d₈, chloroform-d) at a known concentration.

-

Variable-Temperature NMR Data Acquisition:

-

The NMR probe is cooled to a low temperature (e.g., -80 °C) where the rotation is slow, and distinct signals for the atropisomers are observed.

-

A series of ¹H NMR spectra are acquired at incrementally increasing temperatures.

-

The temperature is carefully calibrated at each step.

-

Spectra are recorded through the coalescence point and into the fast exchange regime where a single averaged signal is observed.

-

-

Data Analysis:

-

The coalescence temperature (Tc) and the frequency difference (Δν) between the exchanging signals at low temperature are determined.

-

The rate constant (k) at the coalescence temperature is calculated using the equation: k = πΔν / √2.[5]

-

The free energy of activation (ΔG‡) is then calculated using the Eyring equation: ΔG‡ = -RTc ln(kh/kBTc), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

Hypothetical DNMR Data

| Parameter | Hypothetical Value |

| Solvent | Toluene-d₈ |

| Observed Protons | Ortho-protons of the phenyl ring |

| Δν (at -40 °C) | 50 Hz |

| Coalescence Temperature (Tc) | 25 °C (298 K) |

| Calculated Rotational Barrier (ΔG‡) | ~15 kcal/mol |

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of the rotational barrier.

Computational Analysis of the Rotational Barrier using Density Functional Theory

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful in silico approach to investigate the rotational barrier of molecules.[1] By calculating the potential energy of the molecule as a function of the dihedral angle between the phenyl and naphthalene rings, we can map out the potential energy surface (PES) for the rotational process.

Theoretical Background

DFT calculations solve the electronic structure of a molecule to determine its energy and other properties. To determine the rotational barrier, a relaxed PES scan is performed. This involves systematically changing the dihedral angle of interest in small increments and, at each step, optimizing the rest of the molecular geometry to find the lowest energy conformation for that specific dihedral angle. The resulting plot of energy versus dihedral angle reveals the low-energy ground states (conformational minima) and the high-energy transition states that represent the barriers to rotation.

Computational Protocol

Step-by-Step DFT Calculation Workflow:

-

Molecular Model Building: A 3D model of 2-methoxy-1-phenylnaphthalene is constructed using a molecular modeling software.

-

Geometry Optimization: An initial geometry optimization is performed to find a low-energy starting conformation. A suitable level of theory and basis set (e.g., B3LYP/6-31G(d)) are chosen.

-

Potential Energy Surface Scan:

-

The C(naphthyl)-C(naphthyl)-C(phenyl)-C(phenyl) dihedral angle is selected as the reaction coordinate.

-

A relaxed PES scan is set up to rotate this dihedral angle from 0° to 360° in small steps (e.g., 10°).

-

At each step, the energy of the molecule is calculated after optimizing the remaining geometric parameters.

-

-

Identification of Stationary Points:

-

The resulting energy profile is analyzed to identify the energy minima (ground states) and maxima (transition states).

-

The geometries corresponding to these stationary points are extracted.

-

-

Transition State Verification: A frequency calculation is performed on the transition state geometry to confirm that it has exactly one imaginary frequency, which corresponds to the rotational motion along the reaction coordinate.

-

Calculation of Rotational Barrier: The rotational barrier is calculated as the energy difference between the transition state and the ground state.

Hypothetical Computational Data

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Ground State 1 | ~60 | 0.0 |

| Transition State 1 | ~0 | +16.5 |

| Ground State 2 | ~120 | 0.0 |

| Transition State 2 | ~90 | +15.8 |

Potential Energy Surface Diagram

Sources

- 1. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steric and Electronic Influences on the Torsional Energy Landscape of Retinal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

conformational stability of biaryl ether atropisomers

An In-depth Technical Guide to the Conformational Stability of Biaryl Ether Atropisomers

Introduction: The Axis of Opportunity in Drug Design

Atropisomerism, a unique form of axial chirality arising from hindered rotation around a single bond, has transitioned from a stereochemical curiosity to a pivotal consideration in modern drug discovery.[1][2] Unlike traditional point chirality, which requires bond breaking and making to interconvert, atropisomers can racemize through bond rotation alone.[3] This dynamic nature presents both significant challenges and profound opportunities for medicinal chemists.[4][5][6]

This guide focuses specifically on biaryl ether atropisomers, a scaffold of increasing importance in pharmaceuticals.[3][7] The C-O-C linkage introduces distinct geometric and electronic properties compared to the more commonly studied biaryl systems, influencing the barrier to rotation in subtle yet critical ways. For researchers, scientists, and drug development professionals, a deep understanding of how to predict, measure, and control the conformational stability of these molecules is no longer optional—it is essential for designing safe, effective, and selective therapeutics.

This document serves as a technical guide and whitepaper, providing field-proven insights into the core principles governing the stability of biaryl ether atropisomers and the practical methodologies used to characterize them.

The Energetic Landscape: Understanding the Rotational Barrier

The stability of a biaryl ether atropisomer is defined by the magnitude of the free energy barrier (ΔG‡) to rotation around the aryl-oxygen and aryl-carbon bonds that constitute the chiral axis. This barrier is primarily a function of steric and electronic interactions that occur in the planar transition state of the rotational process.

-

Steric Hindrance: This is the most significant contributor. Bulky substituents at the ortho positions of both aryl rings clash in the planar transition state, dramatically increasing its energy and thus raising the rotational barrier. The size, shape, and rigidity of these substituents are paramount.

-

Electronic Effects: While often secondary to sterics, electronic factors can modulate the barrier. The lone pairs on the ether oxygen and the π-systems of the aryl rings can engage in repulsive or attractive interactions that influence the transition state energy.

-

Bond Length and Angle: The inherent geometry of the C-O-C ether linkage, with its shorter C-O bonds and wider bond angle compared to a C-C bond, creates a unique steric environment around the axis, making the prediction of stability non-trivial compared to traditional biaryl systems.[8]

Classification of Atropisomeric Stability

To manage the complexities of atropisomerism in a drug development context, a classification system based on the rotational energy barrier and corresponding half-life of racemization (t1/2) at a physiologically relevant temperature (e.g., 37 °C) is widely used.[3][9][10]

| Class | Rotational Barrier (ΔG‡) | Half-life (t1/2) at RT/37°C | Characteristics & Development Strategy |

| Class 1 | < 84 kJ/mol (< ~20 kcal/mol) | < 1 minute | Rapidly Interconverting: Considered achiral in solution. The molecule binds to its target in a single, preferred conformation.[3][6] Develop as a single achiral compound. |

| Class 2 | 84–117 kJ/mol (~20–28 kcal/mol) | Minutes to Months | Intermediate Stability: The "danger zone."[3] Racemization can occur during synthesis, purification, storage, or in vivo.[3] This is the most challenging class, potentially requiring development as a mixture or redesign to shift it into Class 1 or 3.[10] |

| Class 3 | > 117 kJ/mol (> ~28 kcal/mol) | > Months to Years | Configurationally Stable: The atropisomers are effectively locked and can be isolated.[3] They are treated like traditional enantiomers and must be developed as a single, pure isomer.[10] |

Experimental Assessment of Conformational Stability

Accurate experimental determination of the rotational barrier is the gold standard. The choice of technique depends on the anticipated stability of the atropisomer.

Logical Flow for Method Selection

The following workflow guides the experimental approach to characterizing a novel biaryl ether.

Sources

- 1. Atropisomer - Wikipedia [en.wikipedia.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]

- 6. Atropisomerism in medicinal chemistry: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchembuzz.wordpress.com [medchembuzz.wordpress.com]

An In-depth Technical Guide to the Solubility of 2-Methoxy-1-phenylnaphthalene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-methoxy-1-phenylnaphthalene, a molecule of interest for researchers, scientists, and professionals in drug development. Given the limited publicly available experimental solubility data for this specific compound, this document synthesizes theoretical principles, proxy data from structurally related molecules, and detailed experimental protocols to empower researchers in their formulation and development efforts.

Introduction to 2-Methoxy-1-phenylnaphthalene

2-Methoxy-1-phenylnaphthalene (CAS No. 75907-52-7) is an aromatic compound with the molecular formula C₁₇H₁₄O.[1] Its structure, featuring a naphthalene core substituted with a methoxy group and a phenyl group, suggests a largely nonpolar character, which is a key determinant of its solubility. The presence of the methoxy group introduces a slight polar element, potentially influencing its interaction with various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including organic synthesis, purification, and the development of pharmaceutical formulations.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] For 2-methoxy-1-phenylnaphthalene, a predominantly nonpolar molecule, it is expected to exhibit higher solubility in nonpolar and aromatic solvents. The key intermolecular forces at play include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Quantitative Structure-Property Relationship (QSPR):

Hansen Solubility Parameters (HSP):

The Hansen Solubility Parameter (HSP) theory offers a more nuanced approach to predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9][10][11][12] Solvents with HSP values similar to those of the solute are more likely to be effective. The HSP of a solvent can be represented as a point in a three-dimensional space, and a "solubility sphere" can be defined for a given solute. Solvents that fall within this sphere are predicted to be good solvents for that solute.

Predicted Solubility Profile of 2-Methoxy-1-phenylnaphthalene

In the absence of direct experimental data, the solubility of 2-methoxy-1-phenylnaphthalene can be inferred from the known solubility of its structural components: naphthalene and biphenyl.

-

Naphthalene , a nonpolar aromatic hydrocarbon, is known to be soluble in various organic solvents such as benzene, toluene, ethanol, ether, chloroform, and carbon tetrachloride.[13][14] Its solubility generally increases with the temperature of the solvent.[14]

-

Biphenyl , another nonpolar aromatic hydrocarbon, is also soluble in organic solvents like ethanol, ether, benzene, and chloroform, but is insoluble in water.[15][16]

Based on these parent structures, 2-methoxy-1-phenylnaphthalene is predicted to be:

-

Highly soluble in aromatic and nonpolar aprotic solvents such as benzene, toluene, xylenes, diethyl ether, and chloroform.

-

Moderately soluble in polar aprotic solvents like acetone and ethyl acetate.

-

Slightly soluble to sparingly soluble in polar protic solvents such as ethanol and methanol.

-

Practically insoluble in water.

The following table provides a qualitative prediction of the solubility of 2-methoxy-1-phenylnaphthalene in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aromatic | Toluene, Benzene, Xylene | High | "Like dissolves like" - similar aromatic structures. |

| Halogenated | Chloroform, Dichloromethane | High | Good solvents for many nonpolar organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can solvate a range of nonpolar to moderately polar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The carbonyl group provides some polarity. |

| Esters | Ethyl acetate | Moderate | Possesses both polar and nonpolar characteristics. |

| Alcohols | Ethanol, Methanol, Isopropanol | Low to Moderate | The hydroxyl group makes these solvents more polar. |

| Hydrocarbons | Hexane, Cyclohexane | Low to Moderate | Primarily nonpolar interactions. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | Highly polar solvents may not be ideal for a largely nonpolar molecule. |

| Water | - | Insoluble | The high polarity of water is incompatible with the nonpolar nature of the compound. |

Experimental Determination of Solubility: A Standardized Protocol

To obtain accurate quantitative solubility data, a standardized experimental method is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[17]

Principle

A surplus of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

2-Methoxy-1-phenylnaphthalene (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of 2-methoxy-1-phenylnaphthalene that is in excess of its expected solubility and add it to a vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

Remove the vials from the incubator and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To further clarify the supernatant, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of 2-methoxy-1-phenylnaphthalene of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved solute.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

-

Safety and Handling

While a specific safety data sheet (SDS) for 2-methoxy-1-phenylnaphthalene is not widely available, it is prudent to handle it with the care afforded to similar aromatic compounds. Based on data for related substances like 2-methoxynaphthalene, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the SDS for the specific organic solvents being used, as they may present their own significant hazards.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-methoxy-1-phenylnaphthalene in organic solvents. While direct experimental data is scarce, a strong predictive understanding can be achieved through the application of fundamental solubility principles and comparison with structurally analogous compounds. For precise quantitative data, the detailed experimental protocol provided herein offers a reliable and validated methodology. This information is intended to be a valuable resource for researchers and professionals engaged in the development and application of this and similar chemical entities.

References

-

A quantitative structure-property relationship (QSPR) was developed for predicting the aqueous solubility of drug-like compounds from their chemical structures. A set of 321 structurally diverse drugs or related compounds, with their intrinsic aqueous solubility collected from literature, was used in this analysis. The data were divided into a training set (n = 267) for building the model and a randomly chosen testing set (n = 54) for assessing the predictive ability of the model. A series of molecular descriptors was calculated directly from chemical structures and a set of eight descriptors, including dipole moment, surface area, volume, molecular weight, number of rotatable bonds/total bonds, number of hydrogen-bond acceptors, number of hydrogen-bond donors and density, was chosen for the final model. The eight-descriptor model generated by multiple linear regression was further optimized by a genetic algorithm guided selection method. The model has a correlation coefficient (r) of 0.95 and a root-mean-square (rms) error of 0.56 log unit. It predicts the solubility of testing set compounds with a reasonable degree of accuracy (r = 0.84 and rms = 0.86 log unit). PubMed. [Link]

-

Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. [Link]

-

Traditionally, the equilibrium solubility at a given pH and temperature is determined by the shake flask method. According to this method the compound is added in surplus to a certain medium and shaken at a predetermined time, usually 24h or longer. The saturation is confirmed by observation of the presence of un-dissolved material. Saturation can also be reached if the solvent and excess solute is heated and then allowed to cool to the given temperature. Some solutions can hold a certain amount of excess solute in the solvent, commonly called a supersaturated solution. This often occurs when the saturated solution is cooled slowly. Super saturation for salts can be avoided by slow cooling and continuous shaking of the sample during cool down. Lund University Publications. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Introduction to Quantitative Structure Property Relationships in Excel 5381 2019. YouTube. [Link]

-

Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. [Link]

-

Naphthalene. PubChem. [Link]

-

Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. [Link]

-

Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research. [Link]

-

Solubility of Organic Compounds. YouTube. [Link]

-

HSP Basics. Hansen Solubility Parameters. [Link]

-

Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. SciSpace. [Link]

-

2-Methoxy-1-phenylnaphthalene. BuyersGuideChem. [Link]

-

Biphenyl. PubChem. [Link]

-

A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. ResearchGate. [Link]

-

Hansen Solubility Parameters. Kinam Park. [Link]

-

Naphthalene solubility in cyclohexane, carbon tetrachloride, and mixed solvents thereof between 10.deg. and 70.deg.. ResearchGate. [Link]

-

Introduction to the Hansen Solubility Parameters 5381 2019. YouTube. [Link]

-

A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems. UTMB Research Expert Profiles. [Link]

-

Naphthalene. Solubility of Things. [Link]

-

7-dimethoxy-1-phenyl-, and 1-p-tolyl-7-methyl-naphthalene-2 : 3-dicarboxylic acids. Journal of the Chemical Society, Transactions. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

-

Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

-

2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Hansen Solubility Parameters — Biological Materials. ResearchGate. [Link]

-

Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. UJ Content - University of Johannesburg. [Link]

-

Naphthalene. Sciencemadness Wiki. [Link]

-

Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. LCGC International. [Link]

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

Naphthalene Derivatives. YouTube. [Link]

-

2-Methoxy-1-nitronaphthalene. PubChem. [Link]

Sources

- 1. 2-Methoxy-1-phenylnaphthalene | C17H14O - BuyersGuideChem [buyersguidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 9. kinampark.com [kinampark.com]

- 10. youtube.com [youtube.com]

- 11. paint.org [paint.org]

- 12. researchgate.net [researchgate.net]

- 13. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 17. m.youtube.com [m.youtube.com]

Sterically Hindered Biaryl Ethers: Physicochemical Dynamics & Synthetic Strategies

Executive Summary

This technical guide addresses the unique physicochemical challenges posed by sterically hindered biaryl ethers. Unlike their carbon-carbon biaryl counterparts, the ether linkage (

Part 1: Structural Dynamics & Atropisomerism

The "Flexible Pivot" Paradox

In biaryl systems (e.g., biphenyls), steric bulk at the ortho positions creates a high barrier to rotation, often locking the molecule into a chiral axis (atropisomerism). However, the insertion of an oxygen atom in biaryl ethers fundamentally alters this landscape.

-

Lengthened Bond Distance: The C-O bond (approx. 1.36 Å) moves the two aromatic rings further apart compared to a C-C bond (1.48 Å), reducing the steric clash of ortho substituents.

-

Bond Angle Flexibility: The oxygen atom acts as a pivot with a valence angle of ~120°, allowing the rings to adopt a "butterfly" conformation that minimizes steric strain without necessarily locking the axis.

Classification of Rotational Barriers

To design stable drugs, researchers must categorize biaryl ethers based on their half-life of racemization (

| Class | Stability Profile | Rotational Barrier ( | Drug Development Implication |

| Class 1 | Rapidly Interconverting | < 20 kcal/mol | Treated as achiral. Binds via "induced fit." Risk of entropy penalty upon binding. |

| Class 2 | Intermediate | 20 - 23 kcal/mol | DANGER ZONE. |

| Class 3 | Atropisomerically Stable | > 23.3 kcal/mol | Physically separable enantiomers. |

Critical Insight: To achieve Class 3 stability in a biaryl ether, tri-ortho substitution is often the minimum requirement. Unlike biaryls, di-ortho substitution in ethers is rarely sufficient to lock the axis due to the "pivot" effect of the oxygen linker [1].

Visualization: The Rotational Energy Landscape

The following diagram illustrates the energy penalty associated with planarization (transition state) versus the orthogonal ground state.

Caption: Energy profile of biaryl ether rotation. Stable atropisomers require a transition state energy >23.3 kcal/mol above the ground state.

Part 2: Spectroscopic Signatures (NMR)

Identifying sterically hindered ethers requires recognizing specific shielding patterns in

The "Shielding Cone" Effect

In a highly hindered, orthogonal conformation, the protons of Ring B may sit directly within the shielding cone of Ring A's aromatic current.

-

Observation: Significant upfield shifts (lower ppm) for protons ortho or meta to the ether linkage, compared to unhindered models.

-

Diagnostic: If heating the sample (VT-NMR) causes these peaks to coalesce or shift downfield, the axis is rotating (Class 1 or 2). If they remain distinct at high temperatures (>100°C), the axis is locked (Class 3).

Part 3: Synthetic Protocols

Synthesizing sterically hindered biaryl ethers is notoriously difficult. The classical Ullmann coupling often fails because the high temperatures required (150°C+) promote dehalogenation or polymerization rather than coupling in crowded systems.

Recommended Workflow: The Chan-Lam Coupling is the superior method for hindered systems due to its mild conditions and oxidative mechanism, which avoids the harsh nucleophilic requirements of

Protocol: Copper(II)-Mediated Oxidative Coupling (Chan-Lam)

Target:[4][5] Synthesis of a tri-ortho substituted biaryl ether.

Materials:

-

Aryl Boronic Acid: 1.5 - 2.0 equivalents (Excess is crucial for hindered substrates).

-

Phenol: 1.0 equivalent (Sterically bulky).

-

Catalyst:

(1.0 eq for difficult substrates; catalytic 10-20% is possible but slower). -

Base: Pyridine (2.0 eq) or

(3.0 eq). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Oxidant: Atmospheric Oxygen (

balloon) or TEMPO (catalytic).

Step-by-Step Methodology:

-

Activation: In a flame-dried flask, dissolve the phenol (1.0 eq) and aryl boronic acid (2.0 eq) in DCM (0.1 M concentration).

-

Catalyst Addition: Add

(1.0 eq) and freshly activated 4Å molecular sieves. Note: Molecular sieves are critical to remove water produced during the boronate formation, driving the equilibrium. -

Base Introduction: Add Pyridine (2.0 eq) dropwise.

-

Oxidation: Purge the headspace with

and attach an oxygen balloon. Stir vigorously at Room Temperature (25°C).-

Troubleshooting: If the reaction stalls due to extreme steric bulk, switch solvent to 1,2-DCE and heat to 60°C.

-

-

Quench & Isolation: Filter through a Celite pad to remove copper salts. Wash with

(sat. aq.) to sequester residual copper. Dry organic layer over -

Purification: Flash chromatography. Note: Hindered ethers often have high

values due to internal lipophilicity.

Decision Logic for Synthesis

Caption: Synthetic decision tree. Chan-Lam is prioritized for hindered ethers to avoid high-temperature degradation.

References

-

Atropisomerism in Drug Discovery and Development. Scientific Update. [Link]

-

Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research (ACS). [Link]

-

Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry (ACS). [Link]

-

Chan-Lam Coupling. Organic Chemistry Portal. [Link]

-

First atroposelective Chan–Lam coupling for the synthesis of C–N linked biaryls. Chemical Communications (RSC). [Link]

Sources

2-Methoxy-1-phenylnaphthalene: Synthesis, Properties, and Characterization

Introduction

2-Methoxy-1-phenylnaphthalene (CAS: 75907-52-7 ) is a polycyclic aromatic hydrocarbon derivative characterized by a naphthalene core substituted with a phenyl group at the C1 position and a methoxy group at the C2 position.[1] Structurally, it represents a sterically crowded biaryl system, serving as a critical intermediate in the synthesis of axially chiral ligands and phosphine-based catalysts.

Unlike its famous congener, the binaphthyl-based MOP (Monodentate Optically Active Phosphine) ligand system, 2-methoxy-1-phenylnaphthalene lacks the second naphthalene wing, making it a valuable model substrate for studying biaryl rotation barriers and a precursor for "MOP-like" ligands such as NOM-Phos (2-dicyclohexylphosphino-2'-methoxy-1-phenylnaphthalene).

This guide details the physicochemical properties, synthesis protocols, and characterization data for researchers utilizing this compound in organic synthesis and catalysis.

Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

The physical state of 2-methoxy-1-phenylnaphthalene is distinct from many simple naphthalenes; it is isolated as a viscous oil rather than a crystalline solid at room temperature.

Table 1: Core Physical Data

| Property | Data | Notes |

| CAS Number | 75907-52-7 | Verified unique identifier. |

| Molecular Formula | C₁₇H₁₄O | |

| Molecular Weight | 234.29 g/mol | |

| Physical State | Colorless Oil | Liquid at standard temperature/pressure (STP). |

| Melting Point | < 20°C | Inferred from liquid state at RT; exact freezing point not routinely reported. |

| Boiling Point | > 325°C (est.)[2] | Extrapolated from 1-phenylnaphthalene (BP 325°C). Typically purified via chromatography or vacuum distillation. |

| Solubility | Soluble | Dichloromethane, Ethyl Acetate, Chloroform, Toluene. |

| Solubility | Insoluble | Water.[3] |

Technical Insight: The presence of the methoxy group at C2 and the phenyl ring at C1 creates significant steric twist, preventing efficient crystal packing, which results in the oily state compared to the solid 2-methoxynaphthalene (MP 73°C).

Synthesis and Experimental Protocols

The most robust method for synthesizing 2-methoxy-1-phenylnaphthalene is the Suzuki-Miyaura Cross-Coupling reaction. This pathway utilizes palladium catalysis to couple an aryl halide with an arylboronic acid.

Reaction Pathway Visualization

The following diagram outlines the logical flow of the synthesis, from starting materials to the isolated product.

Figure 1: Suzuki-Miyaura synthesis pathway for 2-methoxy-1-phenylnaphthalene.

Detailed Experimental Protocol

Objective: Synthesis of 2-methoxy-1-phenylnaphthalene via Suzuki coupling.

Reagents:

-

1-Bromo-2-methoxynaphthalene (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂/SPhos or Pd(PPh₃)₄) (1-2 mol%)

-

Solvent: Ethanol (EtOH) or Toluene/Water mixture.

Step-by-Step Procedure:

-

Setup: In a flame-dried Schlenk flask or pressure vial, combine 1-bromo-2-methoxynaphthalene (e.g., 237 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen (repeat 3 times) to remove oxygen.

-

Solvent Addition: Add degassed Ethanol (5 mL) or a Toluene/Water mixture via syringe.

-

Catalyst Addition: Add the Pd catalyst (e.g., 10 mg) quickly under a stream of inert gas.

-

Reaction: Seal the vessel and heat to 80°C for 12–24 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (9:1).

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure (rotary evaporator) to yield a crude yellow oil.

-

-

Purification: Purify via silica gel flash chromatography.

-

Eluent: Hexane/Ethyl Acetate (100:1 to 20:1 gradient).

-

Fraction Collection: Collect the fractions corresponding to the product (Rf ~0.4 in 9:1 Hex/EtOAc).

-

-

Final Product: Concentrate pure fractions to obtain 2-methoxy-1-phenylnaphthalene as a colorless to pale yellow oil .

Characterization Data

Verification of the product structure is performed using Proton Nuclear Magnetic Resonance (

-

δ 7.54–7.46 (m, 3H, Aromatic-H)

-

δ 7.43 (t, J = 6.8 Hz, 1H, Aromatic-H)

-

δ 7.40–7.31 (m, 5H, Aromatic-H)

-

δ 3.82 (s, 3H, -OCH₃)

Interpretation:

-

The singlet at δ 3.82 ppm confirms the presence of the methoxy group.

-

The multiplet region (7.31–7.54 ppm) integrates to the expected number of protons for the phenyl ring and the remaining naphthalene protons, confirming the biaryl coupling.

Applications: Ligand Precursor

2-Methoxy-1-phenylnaphthalene is a direct precursor to NOM-Phos and other "MOP-type" ligands. These ligands are crucial for asymmetric catalysis, particularly in hydrosilylation and C-N bond-forming reactions.

Ligand Synthesis Workflow

The transformation of the methoxy-ether into a phosphine ligand involves Directed ortho-Lithiation (DoL) followed by phosphinylation.

Figure 2: Synthetic route from 2-methoxy-1-phenylnaphthalene to phosphine ligands.

Why this matters: The 1-phenylnaphthalene backbone provides a different steric environment compared to the 1,1'-binaphthyl backbone of standard MOP ligands. This subtle steric tuning allows researchers to optimize enantioselectivity in catalytic cycles where the standard MOP ligand is either too bulky or insufficiently rigid.

References

-

Waseda University Repository. (2019). Development of Transition Metal Catalyzed Reactions Involving Cleavage of Inert Bonds: Synthesis of Novel Carbene Ligands and Organic Cyanation. (Describes isolation as colorless oil and NMR data).

-

ChemicalBook. (2025).[2][6][7] 2-Methoxy-1-phenylnaphthalene Product Entry. (General chemical registry).[2][8]

-

BuyersGuideChem. (2025). 2-Methoxy-1-phenylnaphthalene Suppliers and Data.

-

PubChem. (2025).[2] 2-Methoxy-1-phenylnaphthalene Compound Summary.

Sources

- 1. labshake.com [labshake.com]

- 2. 2-Phenylnaphthalene | C16H12 | CID 11934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tnjchem.com [tnjchem.com]

- 4. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]

- 5. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. escholarship.org [escholarship.org]

- 8. China Benzaldehyde cas 100-52-7 Manufacturer and Supplier | Starsky [starskychemical.com]

structure-activity relationship of 1-phenyl-2-naphthol ethers

An In-depth Technical Guide to the Structure-Activity Relationship of Phenyl-Naphthyl Ether Scaffolds

Authored by a Senior Application Scientist

Foreword: Navigating the Landscape of Phenyl-Naphthyl Bioactive Cores

In the expansive field of medicinal chemistry, the fusion of distinct aromatic systems into a single molecular entity has consistently yielded compounds of significant therapeutic interest. The combination of a phenyl ring and a naphthalene system, connected through a flexible ether linkage, creates a scaffold with a unique three-dimensional architecture and electronic profile. This guide delves into the nuanced world of the structure-activity relationships (SAR) of 1-phenyl-2-naphthol ether derivatives and their close structural analogs. While the direct exploration of 1-phenyl-2-naphthol ethers is an emerging field, this document synthesizes foundational knowledge from closely related phenyl-naphthalene scaffolds to provide a predictive SAR framework. By examining how subtle modifications to this core structure influence biological activity, we aim to equip researchers and drug development professionals with the insights necessary to rationally design next-generation therapeutic agents. This guide will navigate from the foundational chemistry and synthesis to the critical analysis of how specific structural features dictate anticancer and antimicrobial efficacy, supported by detailed protocols and mechanistic insights.

The Phenyl-Naphthyl Ether Scaffold: A Privileged Structure

The core structure, characterized by a phenoxy group attached to a naphthalene ring, offers a versatile template for drug design. The ether linkage provides rotational flexibility, allowing the two aromatic systems to adopt various spatial orientations to optimize interactions with biological targets. The extended π-system of the naphthalene ring, combined with the diverse substitution patterns possible on the phenyl ring, creates a rich chemical space for exploration.

Our focus is on understanding how modifications to this scaffold—such as the position and nature of substituents on either aromatic ring—modulate biological outcomes. The insights are largely drawn from anticancer and antimicrobial studies, where these compounds have shown considerable promise.

Methodological & Application

Application Note: High-Yield Synthesis of 2-Methoxy-1-Phenylnaphthalene via Sterically Controlled Suzuki-Miyaura Coupling

Executive Summary